cis-6-Nonenal
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説明
(Z)-6-Nonenal, also known as (Z)-non-6-enal or 6-cis-nonenal, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms (Z)-6-Nonenal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (Z)-6-nonenal is primarily located in the membrane (predicted from logP) (Z)-6-Nonenal is a cantaloupe, cucumber, and green tasting compound that can be found in a number of food items such as green vegetables, fruits, fishes, and cucumber. This makes (Z)-6-nonenal a potential biomarker for the consumption of these food products.
(Z)-non-6-enal is a monounsaturated fatty aldehyde that is (3Z)-non-3-ene which is carrying an oxo group at position 1. It has a role as a plant metabolite. It is a monounsaturated fatty aldehyde, an olefinic compound and a medium-chain fatty aldehyde.
科学的研究の応用
Biosynthesis in Cucumis Sativus
Cis-6-Nonenal plays a role in the biosynthesis of certain alcohols in plants like cucumis sativus (cucumber). It is identified as part of a pathway where cucumber alcohol and trans-2-nonenol are biosynthesized via cis-3-unsaturated aldehydes from linolenic and linoleic acid (Hatanaka, Kajiwara & Harada, 1975).
Role in Body Odor and Protein Modification
Trans-2-Nonenal, a related compound to this compound, is involved in the formation of an unpleasant body odor and is endogenously generated during the peroxidation of polyunsaturated fatty acids. It has been found to covalently modify human serum albumin and is immunogenic, implying a biological interaction that could be significant in understanding body odor and protein interactions (Ishino et al., 2010).
Removal Using Enzymes
Research has explored the use of lysosomal-related enzymes extracted from hen egg white in the treatment of trans-2-nonenal, a structural relative of this compound. This study is significant in understanding how certain enzymes can be effective in treating substances that contribute to body odor, potentially having clinical applications in anti-aging deodorants (Lee et al., 2020).
Impact on Milk Flavor
6-trans-Nonenal, another related compound, has been identified as responsible for off-flavor in foam-spray-dried milks. This finding is crucial for the dairy industry, as it affects the quality and consumer acceptance of milk products (Parks et al., 1969).
将来の方向性
Cis-6-Nonenal is used in reproductions of fruity notes of cucumber, melon, and to bring an aqueous note to fruity accords and perfumes . It is also used in violet leaf notes, to provide an aqueous facet . The most obvious alternative with a similar profile is trans-2, cis-6-nonadienol . This chemical has a vastly more attractive, soft, and natural cucumber character and a wider range of uses than the aldehyde .
作用機序
Target of Action
The primary target of cis-6-Nonenal is the olfactory receptors in humans and animals . It is a volatile compound that contributes to the aroma of various fruits, particularly muskmelons . The interaction with these receptors triggers a sensory response, leading to the perception of a specific flavor or aroma.
Mode of Action
This compound interacts with olfactory receptors by binding to specific sites on these proteins . This binding event triggers a signal transduction pathway, leading to the generation of a nerve impulse that is transmitted to the brain. The brain interprets this signal as a specific smell or taste.
Biochemical Pathways
This compound is thought to be biosynthesized from γ-linolenic acid, catalyzed by a lipoxygenase . The lipoxygenase converts alkene groups into hydroperoxides, which are then cleaved by hydroperoxide lyase into the corresponding cis-aldehydes . This pathway is consistent with the observation that the odor of muskmelons requires exposure to air .
Pharmacokinetics
It is then distributed throughout the body, metabolized (likely via oxidation and conjugation reactions), and excreted .
Result of Action
The molecular and cellular effects of this compound action primarily involve the sensory perception of aroma. Upon inhalation or ingestion, this compound can contribute to the overall flavor profile of a food or beverage, imparting a characteristic aroma . In high concentrations, it may have an impact on the overall taste and acceptability of food.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other volatile compounds can affect the perception of its aroma. Additionally, factors such as temperature, pH, and light exposure can influence its stability and rate of degradation .
特性
{ "Design of the Synthesis Pathway": "The synthesis of cis-6-Nonenal can be achieved through a multi-step process involving the oxidation of a primary alcohol and the formation of a double bond.", "Starting Materials": [ "1-Nonanol", "Sodium dichromate", "Sulfuric acid", "Sodium chloride", "Sodium bicarbonate", "Magnesium sulfate", "Sodium sulfate", "Ethanol" ], "Reaction": [ "1. Oxidation of 1-Nonanol with sodium dichromate and sulfuric acid to form 6-Nonanal", "2. Isolation of 6-Nonanal through extraction with sodium chloride and drying with magnesium sulfate", "3. Formation of cis-6-Nonenal through the Wittig reaction with triphenylphosphine and ethyl bromoacetate", "4. Isolation of cis-6-Nonenal through extraction with sodium bicarbonate and drying with sodium sulfate" ] } | |
CAS番号 |
2277-19-2 |
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC名 |
non-6-enal |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,9H,2,5-8H2,1H3 |
InChIキー |
RTNPCOBSXBGDMO-UHFFFAOYSA-N |
異性体SMILES |
CC/C=C\CCCCC=O |
SMILES |
CCC=CCCCCC=O |
正規SMILES |
CCC=CCCCCC=O |
密度 |
0.843-0.855 (20°) |
2277-19-2 | |
物理的記述 |
Liquid colourless to pale yellow liquid with a melon-like odou |
ピクトグラム |
Irritant |
溶解性 |
soluble in alcohol, essential oils; insoluble in wate |
製品の起源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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